molecular formula C20H20O4 B150316 licoagrochalcone A CAS No. 202815-28-9

licoagrochalcone A

Cat. No. B150316
M. Wt: 324.4 g/mol
InChI Key: TVUGLERLRIQATC-BJMVGYQFSA-N
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Description

Licochalcone A is a chalconoid, a type of natural phenol. It is a compound found in the root of Glycyrrhiza glabra (licorice) and has been studied for its potential biological activities. Research has shown that Licochalcone A exhibits a range of pharmacological effects, including antiparasitic, anti-inflammatory, antioxidant, and anticancer properties .

Synthesis Analysis

The synthesis of Licochalcone A involves the use of prenylated benzaldehydes, which can be derived from acetophenones. A general synthesis method for prenylated aromatic compounds has been described, which is used to create analogues of Licochalcone A . Additionally, the synthesis and isolation of glucuronides and mercapturic acids of Licochalcone A have been achieved using rabbit and pig liver microsomes .

Molecular Structure Analysis

The molecular structure of Licochalcone A has been elucidated using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These techniques have confirmed the structure of Licochalcone A and its purity has been verified by high-pressure liquid chromatography .

Chemical Reactions Analysis

Licochalcone A has been shown to interact with various biological molecules and enzymes. For instance, it inhibits the activity of pancreatic lipase, which is an enzyme involved in the digestion of dietary fats . It also induces apoptosis in cancer cells through the up-regulation of TRAIL and activation of caspases and PARP in a caspase-dependent manner . Furthermore, Licochalcone A modifies the erythrocyte membrane, which is associated with its antiparasitic activity against Plasmodium falciparum .

Physical and Chemical Properties Analysis

Licochalcone A has demonstrated the ability to scavenge free radicals, indicating its antioxidant properties . It has also shown cytotoxic effects on various cell lines, suggesting its potential use as a chemotherapeutic agent . The compound's effects on cell cycle progression and apoptosis have been linked to its influence on various signaling pathways, including the MAPK pathway and the NF-κB and Nrf2 pathways .

Scientific Research Applications

Flavonoid Constituents and Structure Elucidation

  • Licoagrochalcone A, identified as a prenylated flavonoid, was isolated from Glycyrrhiza glabra (licorice) root cultures. Its structure was determined using spectroscopic techniques (Asada, Li, & Yoshikawa, 1998).

Pharmacological Activities

  • Various flavonoids, including licoagrochalcone A, extracted from Glycyrrhiza glabra, display notable pharmacological activities. These include antitumor, antiparasitic, antileishmanial, anti-ulcer, and antioxidative effects (Franceschelli et al., 2011).

Antioxidant Properties

  • Licoagrochalcone A contributes to antioxidative properties, as evidenced by its role in activating cytoprotective phase II enzymes and inducing nuclear translocation of NF‐E2‐related factor 2 (Nrf2) in human fibroblasts. This activity is significant in reducing oxidative processes in human skin (Kühnl et al., 2015).

Anti-Inflammatory and Immunomodulatory Effects

  • Licoagrochalcone A, along with other related compounds, has been shown to have immunomodulatory effects, inhibiting lymphocyte proliferation and cytokine production, suggesting potential applications in treating diseases with an inflammatory component (Barfod et al., 2002).

Antimicrobial Action

  • Licoagrochalcone A demonstrates antimicrobial activity, particularly against Gram-positive bacteria, by interfering with bacterial respiration and inhibiting NADH-cytochrome c reductase in the bacterial respiratory electron transport chain (Haraguchi et al., 1998).

Anticancer Potential

  • Licoagrochalcone A exhibits anticancer properties, as indicated by its ability to induce cell cycle arrest and apoptosis in cancer cell lines. It has shown efficacy in inhibiting the proliferation of various human cancer cell lines, suggesting its potential as a chemopreventive agent (Fu et al., 2004).

Neuroprotective Effects

  • In Parkinson’s disease models, Licoagrochalcone A has demonstrated neuroprotective effects by inhibiting microglial activation and the subsequent loss of dopaminergic neurons, indicating its potential therapeutic application in neurodegenerative diseases (Huang et al., 2017).

Safety And Hazards

When handling licoagrochalcone A, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Recent studies mainly focus on the anticancer properties of licoagrochalcone A, suggesting that the pharmacology of other aspects of licoagrochalcone A will need additional study . Current challenges and future research directions on licoagrochalcone A are being discussed .

properties

IUPAC Name

(E)-1-(2,4-dihydroxyphenyl)-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-13(2)3-6-15-11-14(4-9-18(15)22)5-10-19(23)17-8-7-16(21)12-20(17)24/h3-5,7-12,21-22,24H,6H2,1-2H3/b10-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUGLERLRIQATC-BJMVGYQFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C=CC(=O)C2=C(C=C(C=C2)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C(C=CC(=C1)/C=C/C(=O)C2=C(C=C(C=C2)O)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101316001
Record name Licoagrochalcone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101316001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

licoagrochalcone A

CAS RN

202815-28-9
Record name Licoagrochalcone A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=202815-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Licoagrochalcone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101316001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (E)-2',4,4'-Trihydroxy-3-prenylchalcone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032671
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
98
Citations
D Wang, J Liang, J Zhang, Y Wang… - … and Alternative Medicine, 2020 - hindawi.com
… Additionally, isoliquiritigenin, licochalcone B, and licoagrochalcone A possessed a remarkably potent protective effect against both CCl4- and APAP-induced HepG2 cell injuries. 3,4,3′…
Number of citations: 43 www.hindawi.com
Y Asada, W Li, T Yoshikawa - Phytochemistry, 1998 - Elsevier
… In this paper, we report the isolation of two new flavonoids, named licoagrochalcone A and licoagrocarpin, together with eight known flavonoids from G. glubru hairy root. …
Number of citations: 118 www.sciencedirect.com
K Damodar, JK Kim, JG Jun - Chinese Chemical Letters, 2016 - Elsevier
… kanzonol C (1), stipulin (2), crotaorixin (3), medicagenin (4), licoagrochalcone A (5) and abyssinone D (6) along with the pyranochalcones paratocarpin C (7), anthyllisone (8) and 3-O-…
Number of citations: 31 www.sciencedirect.com
Y Lin, Y Kuang, K Li, S Wang, W Song, X Qiao… - Bioorganic & medicinal …, 2017 - Elsevier
Licorice shows a variety of pharmacological activities. This work aims to discover bioactive natural products from one botanical source of licorice, Glycyrrhiza inflata. A total of 67 free …
Number of citations: 51 www.sciencedirect.com
A Yenesew, S Derese, B Irungu, JO Midiwo… - Planta …, 2003 - thieme-connect.com
… Licoagrochalcone A has only been reported from root cultures of Glycyrrhiza glabra [18] prior to this report. In the course of this study we have also isolated abyssinone-IV and …
Number of citations: 88 www.thieme-connect.com
Y Kuang, Y Lin, K Li, W Song, S Ji, X Qiao, Q Zhang… - Phytomedicine, 2017 - Elsevier
… Particularly, 6 compounds including 47 (derrone), 76 (xambioona), 77 ((2S)-abyssinone I), 107 (isoliquiritigenin), 118 (licoagrochalcone A) and 144 (2′-O-demethybidwillol B) showed …
Number of citations: 37 www.sciencedirect.com
FA Adem, V Kuete, AT Mbaveng, M Heydenreich… - Fitoterapia, 2018 - Elsevier
… The twigs of Dorstenia kameruniana also produced compounds 1–4 as well as the known chalcone licoagrochalcone A (5). The structures were elucidated by NMR spectroscopy and …
Number of citations: 26 www.sciencedirect.com
Y Wang, W Xia, M Tao, X Fu - Mini Reviews in Medicinal …, 2023 - ingentaconnect.com
Background: Licorice is an important traditional Chinese medicine commonly used in clinical practice and contains more than 300 flavonoids. Chalcone is one of the main types of …
Number of citations: 2 www.ingentaconnect.com
RMP Gutierrez, A Muñiz-Ramirez… - African Journal of …, 2015 - academicjournals.org
Chalcone and dihydrochalcones are intermediates in the biosynthesis of flavonoids and isoflavonoids in plants. These compounds are widely investigated for their anticancer, anti-…
Number of citations: 28 academicjournals.org
ISC Sá, FMA da Silva, R de CS Nunomura - Phytochemistry Letters, 2022 - Elsevier
… S2), which is consistent with the structure of licoagrochalcone A (2), a chalcone previously reported in B. parinarioides (Sá et al., 2020a). The confirmation of this compound was …
Number of citations: 3 www.sciencedirect.com

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